molecular formula C19H20N2O3 B8699923 4-(1-cyclohexyl-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol CAS No. 680610-79-1

4-(1-cyclohexyl-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Cat. No. B8699923
Key on ui cas rn: 680610-79-1
M. Wt: 324.4 g/mol
InChI Key: QMJSDDUXUCNLMV-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method B from 2,2′,4,4′-tetrahydroxybenzophenone (0.123 g, 0.5 mmol), sodium acetate (0.164 g, 2 mmol) and cyclohexylhydrazine hydrochloride (0.150 g, 1.0 mmol) to give 0.040 g of product as a white solid
Quantity
0.123 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13])=O.C([O-])(=O)C.[Na+].Cl.[CH:25]1([NH:31][NH2:32])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1>>[CH:25]1([N:31]2[C:2]3[C:3](=[CH:14][CH:15]=[C:16]([OH:18])[CH:17]=3)[C:4]([C:6]3[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=3[OH:13])=[N:32]2)[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.123 g
Type
reactant
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
Step Two
Name
Quantity
0.164 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1N=C(C2=CC=C(C=C12)O)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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